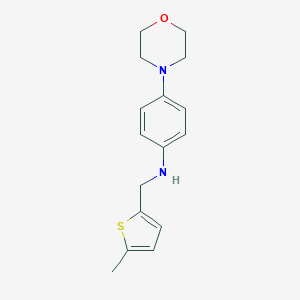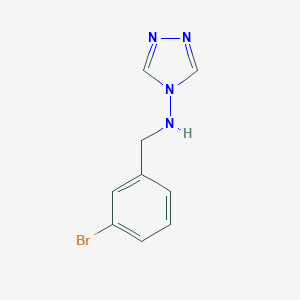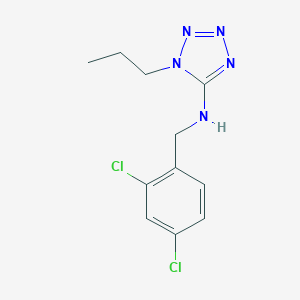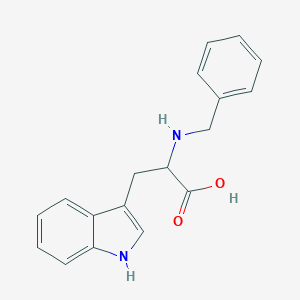![molecular formula C11H17ClN2 B499192 [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 57095-08-6](/img/structure/B499192.png)
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, also known as 3-Chloro-N,N-dimethylphenethylamine, is an organic compound belonging to the class of amines. It is a colorless solid that is slightly soluble in water and has a molecular weight of 207.72. 3-Chloro-N,N-dimethylphenethylamine is a structural analog of the neurotransmitter dopamine and is a commonly used compound in scientific research.
Applications De Recherche Scientifique
Stimuli-Responsive Polymersomes
This compound can be used in the synthesis of stimuli-responsive polymersomes . Polymersomes are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are more stable and robust than liposomes and can respond to external stimuli . This makes them potentially useful in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
Drug Delivery Systems
The compound can be used in the development of drug delivery systems . The pH-responsive properties of polymersomes make them potentially crucial for drug delivery, as unusual pH gradients are present in cells under several physiological and pathological conditions .
Nanoreactors
The compound can be used in the creation of nanoreactors . These are tiny systems that can carry out chemical reactions or processes on a microscopic scale. The pH and temperature-responsive groups of polymersomes make them suitable for this application .
Gene Delivery
The compound can be used in gene delivery applications . The polymersomes’ ability to respond to pH and temperature changes makes them a potential platform for gene delivery .
Antimicrobial Activity
Thiophene derivatives of the compound have shown antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Synthesis of Random Copolymers
The compound can be used in the synthesis of random copolymers . These copolymers can be used in various applications, including the creation of new materials with unique properties .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine could potentially affect multiple biochemical pathways.
Result of Action
Based on the diverse biological activities of similar compounds , it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJHWRWDOWQDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)




![N-{2-[(4-fluorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499125.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499126.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499127.png)


![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499131.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499132.png)